Ephedrine sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
134-72-5 |
|---|---|
Molecular Formula |
C10H17NO5S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid |
InChI |
InChI=1S/C10H15NO.H2O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h3-8,10-12H,1-2H3;(H2,1,2,3,4)/t8-,10-;/m0./s1 |
InChI Key |
XVPDSDYVNYOVMP-GNAZCLTHSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.OS(=O)(=O)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |
Appearance |
Solid powder |
melting_point |
473 to 478 °F (decomposes) (NTP, 1992) |
Other CAS No. |
134-72-5 |
physical_description |
Ephedrine sulfate is a white microcrystalline powder. Odorless. Central nervous system stimulant. |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ephedrine Ephedrine Erythro Isomer Ephedrine Hydrochloride Ephedrine Renaudin Ephedrine Sulfate Erythro Isomer of Ephedrine Hydrochloride, Ephedrine Renaudin, Ephedrine Sal Phedrine Sal-Phedrine SalPhedrine Sulfate, Ephedrine |
Origin of Product |
United States |
Chemical and Stereochemical Aspects of Ephedrine Sulfate
Stereoisomerism and Chiral Centers in Ephedrine (B3423809) Alkaloids
Ephedrine exhibits optical isomerism due to the presence of two chiral centers wikipedia.orgcreative-proteomics.comresearchgate.net. These chiral centers are located at the carbon atom bearing the hydroxyl group and the carbon atom attached to the methylamino group medicoverhospitals.inmsu.edu. The presence of two chiral centers gives rise to a total of four stereoisomers wikipedia.orgcreative-proteomics.com.
Enantiomeric Forms of Ephedrine and Related Compounds
The four stereoisomers of ephedrine can be grouped into two pairs of enantiomers wikipedia.org. By convention, the pair of enantiomers with the stereochemistry (1R,2S) and (1S,2R) is designated as ephedrine wikipedia.org. The isomer most commonly marketed is (−)-(1R,2S)-ephedrine wikipedia.org. The IUPAC names for these two enantiomers are (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol and (1S,2R)-2-(methylamino)-1-phenylpropan-1-ol wikipedia.org. Enantiomers are non-superimposable mirror images of each other and share many chemical features, such as molecular weight medicoverhospitals.inpace.edu. However, they can interact differently with other chiral molecules pace.edu. Research indicates that the different stereoisomers of ephedrine can exhibit varying pharmacological effects medicoverhospitals.in.
Diastereomeric Relationships with Pseudoephedrine and Norephedrine (B3415761)
The other pair of enantiomers, with the stereochemistry (1R,2R) and (1S,2S), is called pseudoephedrine wikipedia.org. Pseudoephedrine is a diastereomer of ephedrine, meaning it has the same molecular formula but a different arrangement of atoms at one of the two stereogenic centers acs.orgfosterfreeman.com. Specifically, the difference lies in the stereochemical configuration at the carbon atom bearing the hydroxyl group fosterfreeman.com. Ephedrine and pseudoephedrine are diastereomers, and each exists as a pair of enantiomers pace.eduacs.org. Thus, the four stereoisomers are (−)-ephedrine ((1R,2S)), (+)-ephedrine ((1S,2R)), (+)-pseudoephedrine ((1S,2S)), and (−)-pseudoephedrine ((1R,2R)) wikipedia.orgpace.edu. Either of the ephedrine enantiomers has a diastereomeric relationship with either of the pseudoephedrine enantiomers msu.eduacs.org.
Norephedrine is an analogue of ephedrine that lacks the N-methyl group wikipedia.org. It also has two chiral centers and thus four possible stereoisomers: (1S,2R)-(+)-norephedrine, (1R,2S)-(−)-norephedrine, (1S,2S)-(+)-norpseudoephedrine (cathine), and (1R,2R)-(−)-norpseudoephedrine acs.orgebi.ac.uk. Norephedrine stereoisomers can be formed during the metabolism of famprofazone, which produces methamphetamine and amphetamine acs.org.
The following table summarizes the four stereoisomers of ephedrine and pseudoephedrine:
| Isomer | Stereochemistry | Common Name |
| (1R,2S)- | (1R,2S) | (−)-Ephedrine |
| (1S,2R)- | (1S,2R) | (+)-Ephedrine |
| (1S,2S)- | (1S,2S) | (+)-Pseudoephedrine |
| (1R,2R)- | (1R,2R) | (−)-Pseudoephedrine |
Diastereomers, unlike enantiomers, have distinct physical properties researchgate.net. For instance, ephedrine and pseudoephedrine have different melting points and water solubilities libretexts.org. Research has characterized the stereoisomers of ephedrine and related compounds like pseudoephedrine, norephedrine, and pseudonorephedrine at biogenic amine transporters and the receptorome, revealing selective actions as norepinephrine (B1679862) transporter substrates nih.gov.
Chemical Structure Considerations for Research on Ephedrine Sulfate (B86663)
The chemical structure of ephedrine sulfate, incorporating the (1R,2S)-ephedrine moiety and sulfuric acid, is crucial for understanding its properties and behavior in research. The presence of the sulfate counterion affects the compound's solubility and solid-state properties compared to the free base or other salts like hydrochloride drugbank.comnih.gov.
Research into ephedrine alkaloids often involves the separation and identification of their various stereoisomers pace.eduacs.org. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed for these analyses creative-proteomics.compace.edu. However, differentiating diastereomers like ephedrine and pseudoephedrine using standard GC-MS may require additional steps like derivatization fosterfreeman.com. Spectroscopic techniques such as Raman spectroscopy can also be used to distinguish between ephedrine and pseudoephedrine diastereomers fosterfreeman.com.
Studies on the biosynthesis of ephedrine alkaloids in plants like Ephedra sinica have investigated the stereochemistry of intermediates and the enzymes involved, such as (S)-cathinone reductase and N-methyltransferase, which influence the stereochemical outcome of the synthesized alkaloids nih.govresearchgate.net. Research has also explored the environmental significance of ephedrine stereochemistry, examining the degradation of different isomers in various conditions researchgate.net.
The structural features, including the chiral centers and the relative orientation of the hydroxyl and methylamino groups, are fundamental to the biological activity and pharmacological profile of ephedrine and its stereoisomers wikipedia.orgresearchgate.net. The presence of an N-methyl group influences binding affinities at alpha-adrenergic receptors compared to norephedrine, and the steric orientation of the hydroxyl group is also important for receptor binding and functional activity wikipedia.org.
Synthetic and Biosynthetic Pathways of Ephedrine Alkaloids
Biosynthesis of Ephedrine (B3423809) in Ephedra Species
The natural production of ephedrine alkaloids occurs in plants of the Ephedra genus. The biosynthetic pathway involves several enzymatic steps and precursor compounds, with intricate mechanisms controlling the stereochemistry of the final products.
The biosynthesis of ephedrine alkaloids in Ephedra species begins with the amino acid L-phenylalanine. researchgate.net The pathway proceeds through the conversion of L-phenylalanine to benzoic acid via trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia (B1221849) lyase (PAL). researchgate.netfrontiersin.org The C6-C1 skeleton of the ephedrine molecule, which is the benzylic fragment, is derived from this C6-C1 unit, likely related to benzaldehyde (B42025) or benzoic acid. cdnsciencepub.com The remaining two-carbon unit of the skeleton is derived from pyruvate (B1213749). researchgate.netcdnsciencepub.com
A key step in the pathway is the condensation of a C6-C1 molecule (like benzaldehyde or benzoic acid) with pyruvate. researchgate.net This reaction is thought to be catalyzed by a ThDP-dependent enzyme, such as pyruvate decarboxylase (PDC) or acetolactate synthase (AHAS), to form the intermediate 1-phenylpropane-1,2-dione. frontiersin.org This intermediate is then further processed by a series of enzymes, including transaminases, reductases, and N-methyltransferases, to produce the various ephedrine alkaloids. frontiersin.org
GC-MS analysis of young Ephedra sinica stems has detected 1-phenylpropane-1,2-dione and (S)-cathinone, identifying them as putative biosynthetic precursors to the ephedrine alkaloids. nih.govbgu.ac.il An alternative biosynthetic pathway has also been proposed, which bypasses the formation of 1-phenylpropane-1,2-dione. nih.gov This alternative route involves a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent carboligation of benzoyl-CoA and L-alanine in a single step to form (S)-cathinone, catalyzed by an α-oxoamine synthase (AOS). nih.gov
The final steps in the biosynthesis involve N-methylation. An N-methyltransferase capable of converting (1R,2S)-norephedrine to (1R,2S)-ephedrine using S-adenosylmethionine (SAM) as a methyl donor has been detected in E. sinica stems. nih.govbgu.ac.il
Table 1: Key Precursors and Enzymes in Ephedrine Biosynthesis
| Role | Compound/Enzyme | Description |
|---|---|---|
| Primary Precursor | L-phenylalanine | Provides the aromatic ring and the first carbon of the side chain. researchgate.net |
| C2 Unit Donor | Pyruvate | Provides the remaining two carbons of the ephedrine skeleton. cdnsciencepub.com |
| Intermediate | Benzaldehyde / Benzoic Acid | C6-C1 unit that condenses with pyruvate. cdnsciencepub.com |
| Intermediate | 1-phenylpropane-1,2-dione | Putative intermediate formed from the condensation of the C6-C1 unit and pyruvate. frontiersin.org |
| Intermediate | (S)-Cathinone | A key intermediate that can be reduced to form norephedrine (B3415761) and norpseudoephedrine (B1213554). nih.govbgu.ac.il |
| Enzyme | Phenylalanine ammonia lyase (PAL) | Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. frontiersin.org |
| Enzyme | Pyruvate Decarboxylase (PDC) / Acetolactate Synthase (AHAS) | ThDP-dependent enzymes suggested to catalyze the formation of 1-phenylpropane-1,2-dione. frontiersin.org |
| Enzyme | (S)-cathinone reductase | Reduces (S)-cathinone to norephedrine and norpseudoephedrine. nih.govbgu.ac.il |
| Enzyme | N-methyltransferase | Catalyzes the final N-methylation step to form ephedrine and pseudoephedrine. nih.govnih.gov |
| Alternative Pathway Enzyme | α-oxoamine synthase (AOS) | A PLP-dependent enzyme that can form (S)-cathinone from benzoyl-CoA and L-alanine. nih.gov |
The stereochemistry of ephedrine alkaloids is crucial for their biological activity, and Ephedra plants have evolved mechanisms to control the formation of specific isomers. Ephedrine has two chiral centers, leading to four possible stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine. pace.edu
The stereochemical outcome of the biosynthetic pathway is largely determined by the activity of (S)-cathinone reductases. nih.govbgu.ac.il These enzymes catalyze the reduction of (S)-cathinone to either (1R,2S)-norephedrine or (1S,2S)-norpseudoephedrine in the presence of NADH. nih.govbgu.ac.il The proportion of these diastereomers formed varies depending on the specific reductase enzymes present in the plant. nih.govbgu.ac.il This stereochemical branching is a critical control point in the pathway. nih.govbgu.ac.il
Studies on different accessions of E. sinica have shown genetic control over the stereochemical composition of the alkaloids produced. nih.govbgu.ac.il Some accessions produce only 1R stereoisomers, while others produce a mix of 1S and 1R stereoisomers. nih.govbgu.ac.il
Following the stereoselective reduction, N-methyltransferase enzymes catalyze the final step. A (1R,2S)-norephedrine N-methyltransferase has been identified that converts (1R,2S)-norephedrine into (1R,2S)-ephedrine. nih.govbgu.ac.il An N-methyltransferase from E. sinica has been characterized that can produce both ephedrine and pseudoephedrine from their respective precursors. nih.gov
Chemical Synthesis Methodologies for Ephedrine and Analogues
Due to the limited availability from natural sources, chemical synthesis has become a major source of ephedrine. dcu.ie These methods range from large-scale industrial processes to more specialized enantioselective strategies.
The most common commercial method for producing ephedrine is a semi-synthetic process that combines fermentation and chemical synthesis. google.com This process starts with the fermentation of sugars by yeast, such as Saccharomyces cerevisiae, in the presence of benzaldehyde. google.comscribd.com The yeast catalyzes the acyloin condensation of benzaldehyde and acetaldehyde (B116499) to produce (R)-phenylacetylcarbinol ((R)-PAC), a key chiral intermediate. researchgate.netvu.edu.au
The (R)-PAC is then harvested and subjected to a chemical reaction called reductive amination. dcu.ie In this step, (R)-PAC is reacted with methylamine (B109427) and hydrogen over a metal catalyst (such as platinum) to produce (-)-ephedrine. dcu.ie This method is advantageous because it produces a predominance of the desired (-)-ephedrine isomer. dcu.ie
Purely chemical synthesis routes have also been developed. One method involves the condensation of 1-phenyl-1,2-propanedione (B147261) with methylamine, which results in a racemic mixture of ephedrine that must then be resolved. google.com Another approach starts with 2-chloropropionyl chloride and benzene, which undergo a Friedel-Crafts reaction to form 2-chloro-1-phenyl-1-propanone. This intermediate is then reacted with methylamine to produce 2-methylamino-1-phenyl-1-propanone, a precursor to ephedrine. google.com
Creating specific stereoisomers of ephedrine requires enantioselective and diastereoselective synthesis strategies. Biocatalytic approaches have been developed that utilize enzymes with high stereoselectivity. For instance, combining carboligases like pyruvate decarboxylases (PDCs) and transaminases (TAs) with different enantioselectivities can produce the four different isomers of nor(pseudo)ephedrine. nih.gov
A two-step biocatalytic process has been designed for the synthesis of (1S)-nor(pseudo)ephedrine analogues. researchgate.netpolimi.it This process involves a benzoin-type condensation catalyzed by an (S)-selective enzyme, followed by a transamination step using either an (S)- or (R)-selective amine transaminase (ATA). researchgate.netpolimi.it
Chiral auxiliaries are also used to control stereochemistry in chemical synthesis. researchgate.net Ephedrine and pseudoephedrine themselves can be used as chiral auxiliaries to direct the stereochemical outcome of reactions, such as the alkylation of enolates derived from their corresponding N-acyl derivatives. researchgate.net In general, pseudoephedrine has been found to be a more effective chiral auxiliary than ephedrine in these applications. researchgate.net
Biotransformation and Microbial Production of Ephedrine Alkaloids
Microbial systems offer an alternative to plant extraction and chemical synthesis for producing ephedrine and its precursors. This approach often focuses on the production of the key intermediate, L-phenylacetylcarbinol (L-PAC). nih.gov
Various yeasts, including Candida utilis and Saccharomyces cerevisiae, are used for the biotransformation of benzaldehyde into L-PAC. nih.govvu.edu.au In this process, the yeast provides the enzyme pyruvate decarboxylase (PDC), which catalyzes the condensation of benzaldehyde with a pyruvate-derived C2 unit. nih.gov Significant improvements in L-PAC production have been achieved through the optimization of fermentation conditions, such as controlling the respiratory quotient to enhance pyruvate production and PDC activity. nih.gov This has led to L-PAC concentrations exceeding 22 g/L in fed-batch cultures. nih.gov Using purified PDC has yielded even higher concentrations of up to 28 g/L. nih.gov
Researchers are also exploring the use of genetically engineered microorganisms for the production of ephedrine alkaloids. The genome of Ephedra glauca has been transferred into the yeast Hansenula anomala using argon ion bombardment. nih.gov The resulting recombinant yeast strains were able to produce L-ephedrine and D-pseudoephedrine. nih.gov Furthermore, the N-methyltransferase from E. sinica has been successfully expressed in E. coli, enabling the microbial production of (pseudo)ephedrine from norephedrine and norpseudoephedrine. nih.gov Although progress has been made, yields from complete microbial biosynthesis remain low, and the discovery of additional plant enzymes and transport proteins is likely key to achieving commercially viable production levels. biorxiv.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| (-)-ephedrine |
| (+)-pseudoephedrine |
| (1R,2S)-(-)-ephedrine |
| (1R,2S)-(-)-norephedrine |
| (1R,2S)-ephedrine |
| (1R,2S)-N-methylephedrine |
| (1R,2S)-norephedrine |
| (1S,2R)-(+)-ephedrine |
| (1S,2S)-(+)-norpseudoephedrine |
| (1S,2S)-(+)-pseudoephedrine |
| (1S,2S)-N-methylpseudoephedrine |
| (1S,2S)-norpseudoephedrine |
| (1S,2S)-pseudoephedrine |
| (R)-phenylacetylcarbinol ((R)-PAC) |
| (S)-Cathinone |
| 1-phenyl-1,2-propanedione |
| 1-phenylpropane-1,2-dione |
| 2-chloro-1-phenyl-1-propanone |
| 2-chloropropionyl chloride |
| 2-methylamino-1-phenyl-1-propanone |
| Acetaldehyde |
| L-alanine |
| L-ephedrine |
| L-phenylacetylcarbinol (L-PAC) |
| L-phenylalanine |
| Benzaldehyde |
| Benzene |
| Benzoic acid |
| Benzoyl-CoA |
| D-pseudoephedrine |
| Ephedrine |
| Ephedrine sulfate (B86663) |
| Methylamine |
| N-acyl derivatives |
| Norephedrine |
| Norpseudoephedrine |
| Pseudoephedrine |
| Pyruvate |
| S-adenosylmethionine (SAM) |
Pharmacological Investigations of Ephedrine Sulfate Preclinical
Mechanisms of Action at Adrenergic Receptors
Ephedrine (B3423809) sulfate (B86663) exerts its effects by influencing adrenergic receptors, which are G protein-coupled receptors that mediate the physiological responses to the endogenous catecholamines norepinephrine (B1679862) and epinephrine (B1671497). Its interaction with these receptors involves both direct binding and indirect modulation of neurotransmitter levels in the synaptic cleft.
Direct Agonist Activity on Alpha- and Beta-Adrenergic Receptors
Studies investigating the direct effects of ephedrine on human β1, β2, and β3 adrenergic receptors in transfected cells have shown that the 1R,2S-(-)-ephedrine isomer is the most potent among the four isomers on all three human β-adrenergic receptor subtypes. mdpi.comtga.gov.au However, other research suggests that while ephedrine can increase cAMP concentrations in cells transfected with human β-adrenoceptors, indicating functional agonist activity, its direct binding affinity at β-adrenoceptors might be low. researchgate.net Similarly, studies on human α1B, α1D, α2A, α2B, and α2C adrenergic receptors expressed in host cells indicated that ephedrine alkaloids did not activate α1 or α2 adrenergic receptors and even antagonized the agonist-mediated effects of phenylephrine (B352888) and medetomidine (B1201911) on these receptors. tga.gov.auresearchgate.net This suggests that while direct interaction occurs, the nature and potency of this interaction can vary depending on the specific receptor subtype and stereoisomer.
Indirect Effects via Endogenous Catecholamine Release
A principal mechanism of action for ephedrine is its indirect stimulation of the adrenergic receptor system. drugbank.comnih.govwikipedia.orgmedsafe.govt.nz This is achieved by increasing the activation of α- and β-adrenergic receptors through the induction of endogenous norepinephrine release. drugbank.comwikipedia.org Ephedrine promotes the release of norepinephrine and, to a lesser extent, dopamine (B1211576) from nerve terminals. patsnap.com This indirect mechanism amplifies the body's natural adrenergic responses. patsnap.com The release of these catecholamines intensifies vasoconstriction, bronchodilation, and central nervous system stimulation. patsnap.com
This carrier-mediated exchange mechanism, where ephedrine displaces norepinephrine from storage vesicles, is considered a significant contributor to its sympathomimetic effects. drugbank.comnih.govmdma.chnih.gov The indirect effect is particularly profound on arterial blood pressure. nih.gov Tachyphylaxis to the effects of ephedrine may occur, possibly due to the depletion of noradrenaline stores. tga.gov.aumedsafe.govt.nz
Inhibition of Neurotransmitter Reuptake and Degradation
Beyond inducing release, ephedrine sulfate also influences the duration of neurotransmitter action by inhibiting their reuptake and degradation. patsnap.comdrugbank.comnih.gov By preventing the reabsorption and breakdown of norepinephrine, this compound prolongs and enhances its action within the synaptic cleft. patsnap.com This results in sustained stimulation of adrenergic receptors and prolonged physiological effects. patsnap.com This inhibitory effect on neuronal norepinephrine reuptake, alongside the displacement of norepinephrine from storage vesicles, allows norepinephrine to remain in the synapse longer to bind postsynaptic alpha and beta receptors. nih.gov
Receptorome Characterization of Ephedrine Stereoisomers
Ephedrine possesses two chiral centers, giving rise to four stereoisomers. wikipedia.orgmdma.chnih.gov Studies have characterized the activity of these stereoisomers at a large battery of cloned human receptors, referred to as the "receptorome." researchgate.netmdma.chnih.gov Screening the receptorome has demonstrated that ephedrine-type compounds exhibit weak affinity at alpha2-adrenergic and 5-hydroxytryptamine7 receptors (with Ki values typically in the range of 1-10 microM). researchgate.netnih.gov Notably, these screenings showed no significant activity at beta-adrenergic or alpha1-adrenergic receptors. researchgate.netnih.gov
Further studies specifically examining the binding affinities of ephedrine isomers and related alkaloids on human α1 and α2 adrenergic receptor subtypes expressed in host cells have provided more detailed insights. researchgate.net The 1R,2R- and 1R,2S-ephedrine isomers generally showed greater affinities than the 1S,2R- and 1S,2S-isomers at most α-adrenergic receptors, with the exception of the α1B-AR. researchgate.net The 1S,2S-pseudoephedrine displayed the lowest binding affinity across all tested α-adrenergic receptors. researchgate.net The steric orientation of the hydroxyl group in the 1R-configuration and the presence of a primary or secondary amine on the side chain were found to be associated with higher binding affinities to α-adrenergic receptor subtypes. researchgate.net
Actions on Biogenic Amine Transporters
Ephedrine and its related compounds interact with biogenic amine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. researchgate.netmdma.chnih.govnih.gov These interactions play a crucial role in the indirect effects of ephedrine.
Norepinephrine Transporter Substrate Activity
A key finding from preclinical research is that the most potent actions of ephedrine-type compounds are as substrates of the norepinephrine transporter (NET). researchgate.netmdma.chnih.govnih.gov This substrate activity means that ephedrine is transported into the presynaptic neuron via the NET, a process that can lead to the displacement and release of endogenous norepinephrine. mdma.chnih.gov Studies have reported EC50 values for the substrate activity of ephedrine-type compounds at the norepinephrine transporter to be around 50 nM. researchgate.netmdma.chnih.gov Following the activity at the NET, substrate activity has also been observed at the dopamine transporter, although typically with lower potency. researchgate.netmdma.chnih.gov
Dopamine Transporter Substrate Activity
Ephedrine-type compounds have demonstrated substrate activity at biogenic amine transporters, including the dopamine transporter (DAT). Studies characterizing the activity of ephedrine stereoisomers and related compounds at these transporters have shown that their most potent actions are as substrates of the norepinephrine transporter (NET), followed by substrate activity at the DAT. nih.gov Specifically, ephedrine-type compounds exhibited EC50 values of approximately 50 nM at the NET. nih.gov While less potent than their activity at the NET, these compounds do act as substrates for the DAT. nih.gov Some compounds with structural derivations from related substances, such as bupropion, including ephedrine, were also able to increase wild-type DAT surface expression in studies. nih.gov
Central Nervous System (CNS) Effects in Preclinical Animal Models
Preclinical studies in animal models have investigated the effects of this compound on the central nervous system. Ephedrine is known to have central effects resembling those of amphetamines. hres.ca Long-term exposure to ephedrine in rhesus macaques has been shown to lead to neurotoxicity and neurobehavioral disorders. nih.gov These effects were accompanied by the up-regulation of corticotropin-releasing factor (CRF) in the prefrontal cortex and hippocampus. nih.gov After 8 weeks of ephedrine exposure, toxic effects included significant weight loss and the induction of behavioral changes in rhesus macaques. nih.gov Abnormal behavioral changes observed in the modeling group primarily manifested as irritability and behavioral sensitization. nih.gov Histological abnormalities included neuronal morphological changes, pyknosis, and irregular shapes of neurons in the prefrontal cortex and hippocampus. nih.gov The expression levels of CRF mRNA and protein were also increased in these brain regions in ephedrine-treated animals. nih.gov These findings suggest that ephedrine neurotoxicity can cause neuronal damage in the cerebral cortex, potentially leading to certain neurobehavioral abnormalities, and that elevated CRF expression in the prefrontal cortex and hippocampus is associated with ephedrine exposure. nih.gov
In studies evaluating this compound in several animal species, clinical signs observed across species included convulsions, hyperpnea, paralysis, and prostration. fda.gov Repeat-dose toxicity studies in rats and mice demonstrated that ephedrine decreased body weight and food consumption when administered through diet for up to 2 years. fda.gov
Comparative Pharmacology of Ephedrine Stereoisomers and Analogues in vitro and in vivo (Animal Models)
The pharmacological properties of ephedrine stereoisomers and analogues have been compared in vitro and in vivo using animal models. Ephedrine is a chiral molecule with two chiral centers, existing as different stereoisomers. nih.gov Pseudoephedrine is a diastereomer of ephedrine. wikidoc.org
Studies characterizing ephedrine-related stereoisomers, including ephedrine, pseudoephedrine, norephedrine (B3415761), and pseudonorephedrine (cathine), at biogenic amine transporters have revealed selective actions. nih.govresearchgate.net These compounds act most potently as substrates of the norepinephrine transporter (NET), with EC50 values around 50 nM, followed by substrate activity at the dopamine transporter (DAT). nih.govresearchgate.net Screening against a panel of cloned human receptors (receptorome) showed weak affinity at alpha2-adrenergic and 5-hydroxytryptamine7 receptors (Ki values 1-10 µM), with no significant activity at beta-adrenergic or alpha1-adrenergic receptors. nih.govresearchgate.net These findings suggest that the pharmacological effects of ephedrine-like phenylpropanolamines are likely mediated by norepinephrine release. nih.govresearchgate.net
Comparative studies in anesthetized rats have examined the sympathomimetic effects of l-ephedrine and d-pseudoephedrine. fda.gov Both l-ephedrine and d-pseudoephedrine caused dose-dependent increases in blood pressure and heart rate. fda.gov However, lower doses of l-ephedrine were required to produce comparable effects when compared to d-pseudoephedrine. fda.gov
While ephedrine is known for its sympathomimetic effect, structural and stereochemical differences among related molecules like p-synephrine, p-octopamine, ephedrine, and m-synephrine (phenylephrine) result in markedly different adrenergic receptor binding characteristics and other mechanistic differences. researchgate.net p-Synephrine and p-octopamine show little binding to α1, α2, β1, and β2 adrenergic receptors and are not known to cause indirect increases in endogenous norepinephrine and epinephrine levels at commonly used doses, unlike ephedrine and m-synephrine. researchgate.net
Metabolic and Pharmacokinetic Studies of Ephedrine Sulfate Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models
Ephedrine (B3423809) is rapidly and completely absorbed in the gastrointestinal tract following oral administration, with peak absorption occurring within 2-2.5 hours. Following absorption, ephedrine is distributed throughout the body. Studies in various animal species, including rats, rabbits, guinea pigs, and dogs, have investigated the metabolic fate of ephedrine. The extent of metabolism and the specific metabolic pathways utilized can vary quantitatively between species.
Ephedrine and its metabolites are primarily excreted in the urine. Little fecal excretion of ephedrine and its metabolites has been reported in animals. The percentage of unchanged ephedrine recovered in urine samples varies across species, with higher levels observed in rats and humans compared to rabbits, dogs, and guinea pigs. The plasma elimination half-life of ephedrine following oral administration in animals is approximately 6 hours. Ephedrine has also been shown to cross the placental barrier in animal studies.
Limited data following intravenous administration of ephedrine in animals also support the observation of urinary excretion of the parent drug and its metabolites. After intravenous administration, ephedrine is completely bioavailable, with clinical effects observed within 3-5 minutes and persisting for 10-15 minutes before heart rate begins to decrease. Approximately 90% of an intravenous dose is excreted in the urine within 24 hours, although the excretion rate can be reduced in alkaline urine.
Studies have investigated the pharmacokinetic behavior of ephedrine in specific animal models, such as Sprague-Dawley rats, following oral and intravenous administration of ephedrine hydrochloride and Ephedra sinica decoctions. These studies have developed and validated analytical methods, such as ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS), for the quantification of ephedrine in animal matrices like rat urine and plasma.
Identification and Characterization of Ephedrine Sulfate (B86663) Metabolites in Animal Systems
Studies in multiple animal species have identified several metabolites of ephedrine, including norephedrine (B3415761), hydroxyl-norephedrine, and hydroxyephedrine. The levels of these metabolites formed can vary across species. The primary metabolic pathways involved in the biotransformation of ephedrine across various animal species include aromatic hydroxylation, N-dealkylation, and deamination.
N-Demethylation Pathways and Norephedrine Formation
N-dealkylation, specifically N-demethylation, appears to be a significant metabolic pathway for ephedrine in animal species. This process leads to the formation of norephedrine (phenylpropanolamine), which is an active metabolite of ephedrine. The extent of N-demethylation varies among species, being greatest in rabbits, followed by dogs, guinea pigs, rats, and humans. In humans, approximately 8 to 20% of an oral dose of ephedrine is demethylated to norephedrine. In rabbits, the percentage of N-dealkylation is slightly lower than deamination.
Norephedrine itself can be further metabolized, for instance, into 4-hydroxynorephedrine following intragastric administration in species including rabbits.
Oxidative Deamination and Other Metabolic Transformations
Oxidative deamination is another primary metabolic pathway for ephedrine in animals and humans. This pathway involves the removal of the amino group. In rabbits, the percentage of deamination is notably high, at 91%, which is slightly larger than that for N-dealkylation in this species. In contrast, the percentage for deamination is lower in rats and humans (10%), consistent with higher levels of unchanged ephedrine in their urine.
Oxidative deamination of ephedrine can yield 1-phenylpropan-1,2-diol and further side-chain oxidation products such as benzoic acid and hippuric acid. In humans, about 4 to 13% of an oral dose of ephedrine undergoes oxidative deamination.
Other metabolic transformations, such as aromatic hydroxylation, also contribute to ephedrine metabolism in animals. The extent of aromatic hydroxylation is greatest in rats, followed by rabbits, guinea pigs, and dogs, with no aromatic hydroxylation observed in humans.
Enzymatic Biotransformation in Animal Metabolism
The metabolic transformations of ephedrine in animal systems are facilitated by various enzymes. Understanding the role of these enzymes is crucial for comprehending the biotransformation pathways.
Role of Cytochrome P450 Monooxygenases in Ephedrine Metabolism
Cytochrome P450 (CYP) monooxygenases play a role in the metabolism of ephedrine in mammals. These enzymes are involved in hydroxylation reactions, such as the hydroxylation of the aromatic ring, which yields p-hydroxylated derivatives. P450-catalyzed reactions were first reported in 1955, with tissue catalysts in rabbit liver microsomes shown to be responsible for the metabolism of various foreign compounds, including ephedrine.
In mammals, cytochrome P450 monooxygenases catalyze a hydroxylating step in ephedrine metabolism. This is one of the enzymatic reactions ephedrine undergoes, alongside the demethylation of the N-methyl group towards norephedrine.
Discovery and Characterization of Ephedrine Dehydrogenases and Pseudoephedrine Dehydrogenases
While cytochrome P450 enzymes are involved in hydroxylation, other enzymes, such as dehydrogenases, also play a role in the metabolism of ephedrine and related compounds. Studies in rat brain homogenate have demonstrated a dehydrogenase system that acts as a substrate for the oxidation of amphetamine and related compounds, including ephedrine. This dehydrogenase system appears distinct from the usual
Comparative Metabolic Pathways Across Animal Species
The metabolism of ephedrine has been investigated in several animal species, revealing variations in the primary metabolic pathways. The main metabolic reactions observed in animals, as well as humans, include aromatic hydroxylation, N-demethylation, and oxidative deamination nih.govkorseaj.orgipicyt.edu.mx. The extent to which each of these pathways contributes to ephedrine metabolism varies quantitatively among different species nih.gov.
In rats, aromatic hydroxylation is reported to be the most significant metabolic pathway, followed by rabbits, guinea pigs, and dogs nih.govfda.gov. Aromatic hydroxylation was not observed in humans in one study nih.gov. N-demethylation of ephedrine is most prominent in rabbits, followed by dogs, guinea pigs, rats, and humans nih.gov. Deamination appears to be greatest in rabbits nih.gov.
Studies on the metabolic fate of related compounds like amphetamine and phenmetrazine in various species, including rats, rabbits, guinea pigs, dogs, and monkeys, also highlight species-specific differences in metabolic profiles core.ac.uknih.gov. For instance, in rats, a major metabolite of amphetamine was conjugated 4-hydroxyamphetamine, while rabbits primarily excreted benzoic acid and an acid-labile precursor of 1-phenylpropan-2-one nih.gov. These findings underscore the importance of considering species differences when extrapolating metabolic data from animal models to humans.
The primary metabolites of ephedrine in various species include norephedrine and hydroxy-norephedrine, which are formed via aromatic hydroxylation, N-dealkylation, and deamination korseaj.org. Excretion of ephedrine and its metabolites is primarily via the urine, with little fecal excretion reported korseaj.org.
Interactive Table 1: Comparative Extent of Ephedrine Metabolic Pathways Across Species (Percentage)
| Metabolic Pathway | Rat | Rabbit | Guinea Pig | Dog | Man |
| Aromatic Hydroxylation | 14 | 11 | 1 | 1 | 0 |
| N-demethylation | |||||
| Deamination |
Pharmacokinetic Modeling in Preclinical Research
Pharmacokinetic (PK) modeling in preclinical research using animal models is a critical step in understanding how a drug is absorbed, distributed, metabolized, and excreted. These models help predict drug behavior in different species and inform the design of subsequent studies, including potential human trials researchgate.netmdpi.com.
Studies have characterized the pharmacokinetics of ephedrine and related compounds in various animal models, including rats, dogs, and monkeys nih.govresearchgate.net. For example, research on pseudoephedrine, a stereoisomer of ephedrine, in rats, dogs, and monkeys provided insights into species-specific PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability nih.govresearchgate.net.
In rats and dogs, the mean half-life of pseudoephedrine was approximately 1.5 hours, while in monkeys, it was longer, around 4.6 hours, which is comparable to the half-life observed in adult humans (4-8 hours) nih.govresearchgate.net. The oral bioavailability of pseudoephedrine also varied among these species, reported as 38% in rats, 58% in dogs, and 78% in monkeys nih.govresearchgate.net. The total body clearance was highest in rats (78 mL/min/kg), intermediate in dogs (33 mL/min/kg), and lowest in monkeys (15 mL/min/kg) nih.govresearchgate.net. The volume of distribution at steady state ranged from 3-5 L/kg across these species nih.govresearchgate.net.
Pharmacokinetic modeling can involve various approaches, including compartmental models and physiologically based pharmacokinetic (PBPK) models researchgate.netmdpi.com. PBPK models are mechanistic models that integrate physiological parameters of animals and physicochemical properties of drugs to simulate drug disposition in different organs and tissues over time mdpi.com. These models offer extrapolation and predictive capabilities, which are valuable in formulation design and predicting human pharmacokinetics researchgate.netmdpi.com.
Preclinical PK studies in animal models are essential for evaluating formulations and designing doses, although they require careful consideration of species differences and ethical principles mdpi.comitrlab.com. While no single animal model perfectly replicates human pharmacokinetics, using a combination of rodent and non-rodent species is often required by regulatory guidance to gain a comprehensive understanding of a drug's behavior itrlab.com.
Interactive Table 2: Pseudoephedrine Pharmacokinetic Parameters in Animal Species
| Species | Half-life (hr) | Oral Bioavailability (%) | Total Body Clearance (mL/min/kg) | Volume of Distribution at Steady State (L/kg) |
| Rat | ~1.5 | 38 | 78 | 3-5 |
| Dog | ~1.5 | 58 | 33 | 3-5 |
| Monkey | 4.6 | 78 | 15 | 3-5 |
Advanced Analytical Methodologies for Ephedrine Sulfate
Chromatographic Techniques for Ephedrine (B3423809) Alkaloid Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) offers increased speed, sensitivity, and resolution compared to conventional HPLC. pom.go.id UPLC methods have been developed for the quantitative analysis of ephedrine in pharmaceutical formulations. tandfonline.com An optimized UPLC method utilizing a C18 column and a mobile phase of sodium lauryl sulfate (B86663) solution and acetonitrile (B52724) achieved the identification of ephedrine and pseudoephedrine with a significantly shorter analysis time of 6 minutes compared to 27 minutes by HPLC. pom.go.id This demonstrates the advantage of UPLC in terms of speed and efficiency for the determination of ephedrine alkaloids.
Table 1: Comparison of HPLC and UPLC for Ephedrine and Pseudoephedrine Analysis pom.go.id
| Method | Column | Mobile Phase | Flow Rate | Analysis Time | Resolution |
| HPLC | CAPCELLPACK C18 MGII (250 x 4.6 mm) | 50 mM KH2PO4-acetonitrile (94:6 v/v %) | Isocratic | 27 minutes | - |
| UPLC | Acquity UPLC® BEH C18 (50 x 2.1 mm, 1.7 μm) | Sodium lauryl sulfate 25 mM and acetonitrile (60:40) | 0.3 mL/min | 6 minutes | 1.9 |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable techniques for the analysis of ephedrine alkaloids, particularly for their identification and quantification. researchgate.netoup.com GC-MS methods can be used for the simultaneous determination of ephedrine alkaloids and other compounds in various matrices. oup.com For example, a GC-MS method was developed for the determination of ephedrine alkaloids and tetramethylpyrazine in Ephedra sinica Stapf, involving extraction with ethyl ether and subsequent GC-MS analysis without derivatization. oup.com The detection limits for ephedrine and pseudoephedrine using this method were reported as 0.4 ng and 0.7 ng, respectively. oup.com
GC-MS is also utilized in forensic analysis for the detection and quantification of ephedrine and related compounds in biological samples like oral fluid. oup.com While GC-MS is a well-established technique, the analysis of ephedrine isomers may sometimes require derivatization steps, which can be time-consuming. oup.combohrium.com However, methods have been developed to minimize or eliminate derivatization for faster analysis. oup.comscielo.br
Capillary Electrophoresis (CE) in Ephedrine Analysis
CE methods can achieve baseline separation of ephedrine and pseudoephedrine. nih.gov The use of techniques like field-amplified sample injection (FASI) in CE can significantly improve sensitivity without compromising separation efficiency. nih.govresearchgate.net A CE method using FASI in the presence of a low conductivity solvent plug achieved approximately a 1,000-fold improvement in sensitivity for ephedrine and pseudoephedrine, with detection limits of 0.7 µg/L and 0.6 µg/L, respectively. nih.gov CE with UV detection is commonly used for the determination of ephedrine alkaloids. electrochemsci.org
Thin-Layer Chromatography (TLC) Applications
HPTLC coupled with mass spectrometry (HPTLC-MS) offers advantages such as minimal sample preparation and conclusive results for the separation and identification of ephedrine analogues, which can be challenging with GC-MS alone due to similar molecular weights and structures. bohrium.comresearchgate.net A validated HPTLC method for ephedrine involved using a silica (B1680970) gel stationary phase and a specific mobile phase composition, followed by densitometry for quantitation. nih.govresearchgate.netmdpi.com Linearity was obtained in the concentration range of 0.062-0.146 μ g/band , with detection and quantification limits of 0.0020 μ g/band and 0.0067 μ g/band , respectively. nih.govresearchgate.net
Chiral Separation Techniques for Ephedrine Stereoisomers
Ephedrine and its related alkaloids exist as stereoisomers, including enantiomers and diastereomers. nih.govguidetopharmacology.orgpace.edu The stereochemical composition is important, and chiral separation techniques are essential for analyzing individual stereoisomers. nih.gov Ephedrine has two chiral centers and four stereoisomers: (-)-ephedrine, (+)-ephedrine, (+)-pseudoephedrine, and (-)-pseudoephedrine (B34784). nih.govguidetopharmacology.orgpace.edu
Chiral Stationary Phases (e.g., β-cyclodextrin, polysaccharide-based)
Chiral stationary phases (CSPs) are critical components in chromatographic techniques for separating enantiomers. nih.govnih.gov Polysaccharides and cyclodextrins, particularly β-cyclodextrin, are widely used as chiral selectors in CSPs for the enantiomeric separation of a wide range of compounds, including ephedrine alkaloids. pace.edunih.govnih.govmdpi.comresearchgate.net These chiral selectors are typically immobilized or coated onto inert support materials like silica gel. nih.gov
β-cyclodextrin and its derivatives are popular chiral selectors due to their ability to form inclusion complexes with molecules, facilitated by their hydrophobic cavity. pace.edunih.govmdpi.comresearchgate.net The interaction between the analyte and the chiral selector, involving mechanisms such as inclusion complex formation, hydrogen bonding, and π-π interactions, allows for differential retention and separation of enantiomers. pace.edunih.gov β-cyclodextrin columns have been used in GC-MS methods to achieve enantiomeric separation of ephedrine. pace.edu
Polysaccharide-based CSPs, derived from materials like cellulose (B213188) and amylose, are also highly effective for chiral separations in HPLC. nih.govnih.govresearchgate.net These phases are known for their high enantioselectivity and can be used with various mobile phases. researchgate.net Immobilized polysaccharide phases offer enhanced stability. researchgate.net HPLC with polysaccharide-type CSPs has been successfully used for enantioseparation in polar organic modes. mdpi.com
Chiral separation of ephedrine stereoisomers can also be achieved using capillary electrophoresis with chiral additives such as cyclodextrins or proteins like bovine serum albumin (BSA) in the buffer. nih.govelectrochemsci.orgoup.comresearchgate.net
Chiral Derivatization Strategies for Enantiomeric Resolution
Chiral derivatization is a strategy used to separate enantiomers by converting them into diastereomers, which have different physical and chemical properties and can be separated using standard achiral chromatographic methods. This involves reacting the enantiomers with a homochiral derivatizing reagent. bu.edu The resulting diastereomers can then be analyzed, for example, by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). faa.govacs.org
One example involves the use of (-)-α-methoxy-α-trifloromethylphenylacetic acid (MTPA) as a chiral derivatization reagent for the enantiomeric determination of ephedrines and norephedrines. faa.gov This method has been shown to effectively resolve closely related compounds. faa.gov Another derivatization agent used for ephedrine enantiomers is L-TPC ((L)-N-trifluoroacetyl prolyl chloride), which reacts with the amine group of ephedrine to form diastereomers. pace.edu These diastereomers can then be analyzed by techniques like GC-MS. pace.edu
While chiral derivatization can be effective, challenges such as the need for sample preparation and potential for incomplete reaction exist. pace.eduojp.gov
Mobile Phase Modification and Optimization for Enantioseparation
In chiral chromatography, particularly HPLC, the composition of the mobile phase plays a critical role in achieving enantioseparation. Modifying the mobile phase, including the type and concentration of organic modifiers, buffers, and chiral additives, can significantly influence retention and selectivity. researchgate.netmdpi.comnih.gov
For the enantioseparation of ephedrines, various approaches involving mobile phase optimization have been explored. The use of cyclodextrin (B1172386) derivatives as chiral mobile phase additives in HPLC has proven effective for resolving ephedrine enantiomers. researchgate.net The separation is influenced by a combination of hydrophobic and electrostatic interactions, and parameters such as the type and concentration of the cyclodextrin derivative, pH, and the type of base used to adjust pH can be varied for optimization. researchgate.net
In normal phase chiral liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) for the enantiomeric separation of ephedrine and pseudoephedrine, the type of mobile phase and organic modifier used have a dramatic influence on separation quality. nih.govresearchgate.net Studies have shown that specific stationary phases, such as polysaccharide-based chiral columns (e.g., Lux i-amylose-1), in combination with optimized mobile phases, offer good enantio-recognition properties. nih.govresearchgate.net For instance, a mobile phase consisting of n-hexane:isopropanol:methanol:diethylamine in a specific ratio has been optimized for enantioseparation on a Chiralpak AD-H column for related compounds. mdpi.com
Capillary electrophoresis (CE) also utilizes mobile phase modification for chiral separation, often employing cyclodextrin modifiers. nih.gov DM-β-CD-modified CE has been used for the chiral separation of ephedrine and related compounds, with enantioseparation achieved under optimized conditions. nih.gov
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic methods provide valuable information about the structure and quantity of ephedrine sulfate. These techniques analyze the interaction of electromagnetic radiation with the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)
NMR spectroscopy is a powerful technique for structural elucidation and quantitative analysis of organic compounds, including ephedrine. magritek.comresearchgate.net 1H-NMR spectroscopy, in particular, provides detailed information about the hydrogen atoms in the molecule, yielding a unique spectral fingerprint that can be used for identification and to determine purity. magritek.comresearchgate.net
For ephedrine alkaloids, 1H-NMR has been used for quantification in complex matrices like herbal preparations. nih.govmdpi.com Characteristic signals in the 1H-NMR spectrum, such as those in the δ 4.0 to 5.0 ppm region, can be well separated and used to identify and quantify different ephedrine analogues. nih.gov Quantification can be achieved by comparing the integral values of specific peaks to those of an internal standard. nih.gov While 1H-NMR alone can be used, 2D NMR techniques like HSQC-TOCSY can provide further confirmation of signal assignments and structural details. mdpi.com
NMR spectroscopy is inherently quantitative and does not require calibration curves in the same way as some other techniques. magritek.com It can also provide information about the presence of impurities or by-products. magritek.com
Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
UV-Vis spectroscopy is a relatively simple and cost-effective technique used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. basicmedicalkey.com Ephedrine, containing a phenyl group, exhibits UV absorption. basicmedicalkey.com
UV-Vis spectrophotometry has been developed and validated for the estimation of ephedrine hydrochloride in bulk drug and pharmaceutical formulations. researchgate.netresearchgate.netsciensage.info A common approach involves measuring the absorbance at the maximum wavelength (λmax) of ephedrine in a suitable solvent, such as distilled water. researchgate.netresearchgate.netsciensage.info For ephedrine hydrochloride, the λmax in distilled water has been reported around 270 nm. researchgate.netresearchgate.netsciensage.info Linearity of the method is typically observed over a specific concentration range, and parameters like accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are validated. researchgate.netresearchgate.netsciensage.info
UV-Vis spectroscopy can be used for routine quality control and quantitative determination when there are no significant interferences from other components in the sample that absorb at the same wavelength. basicmedicalkey.comresearchgate.net Full-scan UV spectra can also be used for confirmation of identity by spectral matching. nih.gov
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Ephedrine Analysis
Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a compound, offering a unique fingerprint for identification. ojp.govspiedigitallibrary.org SERS is a highly sensitive variant of Raman spectroscopy that utilizes the enhancement of Raman signals by plasmonic nanoparticles, allowing for the detection of trace amounts of analytes. ojp.govspiedigitallibrary.org
TLC-SERS (Thin-Layer Chromatography-Surface-Enhanced Raman Scattering) combines the separation power of TLC with the sensitivity of SERS for the identification of ephedrine analogues in complex samples. nih.gov This hyphenated technique allows for the separation of different ephedrine analogues before SERS analysis, improving specificity. nih.gov
Mass Spectrometry (MS) Integration with Chromatographic Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. Integrating MS with chromatographic techniques like GC or LC enhances the ability to separate, identify, and quantify components in complex mixtures. mims.comnih.govmagritek.commdpi.combasicmedicalkey.com
GC-MS is widely used for the analysis of volatile and semi-volatile compounds, including derivatized ephedrine. faa.govojp.govscielo.br Derivatization is often necessary to improve the volatility and chromatographic behavior of ephedrine for GC analysis. ojp.govscielo.br GC-MS provides both chromatographic retention time and mass spectral information, allowing for confident identification and quantification. faa.govscielo.br For ephedrines, characteristic fragment ions are observed in the mass spectra, which aid in their identification. scielo.br
LC-MS and LC-MS/MS (tandem mass spectrometry) are particularly useful for the analysis of less volatile or thermally labile compounds, making them suitable for this compound without extensive derivatization in some cases. scielo.brresearchgate.netnih.gov LC-MS/MS offers high sensitivity and selectivity due to the ability to monitor specific fragmentation pathways of the target analyte. researchgate.net This technique is widely used for the quantification of ephedrines in various matrices, including biological samples. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization method for LC-MS analysis of ephedrines, resulting in high ionization efficiency and sensitivity. researchgate.net The compatibility of LC-MS with aqueous matrices also simplifies sample preparation in many cases. researchgate.net LC-MS can also be used to measure stable isotope ratios, providing potential information about the origin of ephedrine. nih.gov
Integrating MS with chiral chromatography (e.g., chiral LC-MS) allows for the simultaneous separation and mass-based detection of ephedrine enantiomers, providing both chiral and structural information. nih.govresearchgate.net This is particularly valuable in forensic and pharmaceutical analysis where the enantiomeric composition is important. nih.govresearchgate.net
GC-MS and LC-MS/MS for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used techniques for the analysis of this compound and related ephedrine alkaloids. GC-MS methods often require derivatization of the ephedrine alkaloids to make them sufficiently volatile for gas chromatography. Trimethylsilyl or fluoroacetyl derivatives are commonly used for this purpose, leading to excellent separation and reliable identification and quantitation results. GC-MS analysis typically involves electron ionization mode to study mass fragmentation. While molecular ions may be absent for ephedrines in GC-MS, characteristic fragment ions, such as m/z 179, are observed and are important for identification. For ephedrine and pseudoephedrine, the ion m/z 100 is often the base peak. GC-MS methods have been developed for the quantitative analysis of ephedrine in various matrices, including hair.
LC-MS/MS has become a preferred method for the quantification of ephedrines, often allowing for a dilute-and-shoot approach, which simplifies sample preparation. This technique utilizes electrospray ionization (ESI) in positive mode and tandem mass spectrometric detection for sensitive and selective analysis. LC-MS/MS methods can achieve baseline separation of diastereoisomers like ephedrine and pseudoephedrine. Multiple reaction monitoring (MRM) is commonly employed in LC-MS/MS for the determination of ephedrine, using specific ion transitions for the analyte and internal standards. While LC-MS/MS offers advantages in sample preparation simplicity, matrix effects (ion enhancement or suppression) can influence electrospray ionization. Despite this, LC-MS/MS is considered a more common and sensitive technique for the quantification of ephedrine compared to conventional GC-MS.
High-Resolution Mass Spectrometry (HRMS) in Chiral Analysis
Chiral analysis is essential for distinguishing between enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Ephedrine has two chiral centers and exists as enantiomers ((1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine) and diastereomers (pseudoephedrine). While enantiomers share many chemical features, they can interact differently with other chiral molecules. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), plays a significant role in the chiral analysis of ephedrine alkaloids.
Chiral separation is typically achieved using chiral stationary phases in chromatography. Polysaccharide-based chiral columns have shown effectiveness in the enantiomeric separation of ephedrine and pseudoephedrine. Normal phase liquid chromatography coupled with HRMS is a technique used for the enantiomeric separation of ephedrines. The choice of mobile phase and organic modifier significantly influences the separation quality in chiral chromatography. HRMS provides high mass accuracy and resolution, which is beneficial for the unambiguous identification of enantiomers, especially at low concentrations. Chiral analysis using techniques like LC-HRMS is increasingly important in fields such as forensic toxicology and pharmacology to identify the chirality of substances.
Validation Parameters for Analytical Methods for this compound
Validation of analytical methods for this compound is crucial to ensure their reliability, accuracy, and suitability for their intended purpose, often following guidelines such as those from the International Conference on Harmonisation (ICH). Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), resolution, and tailing factor.
Linearity, Accuracy, and Precision Assessments
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. Calibration curves are constructed using a series of standard solutions at different concentrations to assess linearity. The correlation coefficient (r or r²) is a key parameter used to evaluate linearity, with values typically expected to be above 0.
Structure Activity Relationship Sar Studies of Ephedrine and Analogues
Influence of Stereochemistry on Pharmacological Activity
Ephedrine (B3423809) possesses two chiral centers, giving rise to four stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine. pace.eduvaia.com The spatial arrangement of the hydroxyl and methylamino groups profoundly influences the molecule's pharmacological activity.
Research has consistently shown that the stereochemistry dictates the potency and mechanism of action. For instance, (-)-ephedrine, the (1R,2S) isomer, is the most potent inhibitor of both neuronal and extraneuronal uptake of noradrenaline in the isolated perfused rabbit heart compared to its other three isomers. nih.gov Studies on human adrenergic receptors (ARs) further elucidate these stereochemical distinctions. The (1R,2S)-ephedrine isomer is the most potent of the four isomers on all three human beta-adrenergic receptor subtypes (β1, β2, and β3). drugbank.com On human β1-ARs, the rank order of potency is (1R,2S)-ephedrine > (1S,2R)-ephedrine > (1S,2S)-pseudoephedrine = (1R,2R)-pseudoephedrine. drugbank.com A similar trend is observed for β2-ARs. drugbank.com
Regarding alpha-adrenergic receptors (α-ARs), studies on cloned human receptors reveal that the (1R,2R)- and (1R,2S)-isomers exhibit greater binding affinity and functional antagonist activity than the (1S,2R)- and (1S,2S)-isomers. nih.govsigmaaldrich.com The rank order of affinity for the isomers at α2A-ARs was determined to be (1R,2R)-pseudoephedrine > (1R,2S)-ephedrine > (1S,2R)-ephedrine > (1S,2S)-pseudoephedrine. researchgate.net These findings underscore that the orientation of the β-hydroxyl group and the configuration at the α-carbon are critical for adrenergic receptor interaction. nih.govsigmaaldrich.com Generally, isomers with the (1R) configuration, such as (1R,2S)-ephedrine, tend to exert more direct effects on adrenergic receptors, while other isomers may act more indirectly. researchgate.net
| Isomer | Configuration | Relative Potency on β-Adrenergic Receptors drugbank.com | Relative Affinity/Antagonist Activity on α-Adrenergic Receptors nih.govsigmaaldrich.comresearchgate.net |
|---|---|---|---|
| (-)-Ephedrine | 1R, 2S | Highest | High |
| (+)-Ephedrine | 1S, 2R | Lower than (1R,2S) | Lower than (1R,2S) and (1R,2R) |
| (+)-Pseudoephedrine | 1S, 2S | Lowest | Lowest |
| (-)-Pseudoephedrine (B34784) | 1R, 2R | Low | Highest (at α2A-AR) |
Comparative SAR of Ephedrine with Related Phenylalkylamines
The structure of ephedrine serves as a scaffold for a wide range of sympathomimetic amines. Comparing ephedrine to its close relatives reveals key structural determinants of pharmacological action.
Pseudoephedrine is a diastereomer of ephedrine. vaia.comworldofmolecules.com While structurally very similar, this stereochemical difference leads to distinct pharmacological profiles. Ephedrine is considered a mixed-acting sympathomimetic amine, whereas pseudoephedrine acts primarily indirectly by causing the release of norepinephrine (B1679862). differencebetween.com In general, pseudoephedrine has weaker effects on the central nervous system (CNS) and blood pressure compared to ephedrine. worldofmolecules.comresearchgate.net Studies characterizing their effects at biogenic amine transporters show that while both are substrates for the norepinephrine transporter (NET), there are differences in potency. nih.gov For example, (+)-pseudoephedrine's effects on norepinephrine and dopamine (B1211576) release are similar to (+)-ephedrine, but (-)-pseudoephedrine is significantly weaker at inducing norepinephrine release. mdma.ch
Norephedrine (B3415761) (also known as phenylpropanolamine) is the N-demethylated analogue of ephedrine. researchgate.net The removal of the N-methyl group alters its activity. In studies on human α-ARs, the rank order of potency for alkaloids with a (1R,2S) configuration was found to be norephedrine ≥ ephedrine >> N-methylephedrine, indicating that the primary amine of norephedrine is at least as potent as the secondary amine of ephedrine at these receptors. nih.govsigmaaldrich.com Both (-)-norephedrine and (+)-norephedrine act as substrates at the norepinephrine transporter, similar to their ephedrine counterparts. mdma.ch
Cathinone (B1664624) and methcathinone (B1676376) are the β-keto analogues of norephedrine and ephedrine, respectively. nih.govwikipedia.orgwikipedia.org The defining structural difference is the presence of a ketone group (C=O) on the β-carbon instead of a hydroxyl group (CH-OH). wikipedia.org This seemingly minor change from an alcohol to a ketone significantly increases the CNS stimulant properties. nih.govnih.gov Cathinone is considered a "natural amphetamine" and is the primary psychoactive component of the khat plant. nih.gov
The keto group makes the molecule more lipophilic, facilitating easier penetration into the CNS. nih.gov Structure-activity relationship studies show that S(-)-cathinone is more potent than its R(+) isomer. nih.gov Methcathinone, the N-methylated version, is also a potent central stimulant. nih.gov Both cathinone and methcathinone act as potent dopamine and norepinephrine releasing agents. nih.gov The conversion of the hydroxyl group of ephedrine to a ketone group in methcathinone shifts the mechanism of action, resulting in more pronounced amphetamine-like effects. drugsandalcohol.ie
Ephedrine is structurally very similar to amphetamine and is a methamphetamine analogue, specifically β-hydroxy-N-methylamphetamine. wikipedia.orgbluelight.org The key structural difference between ephedrine and methamphetamine is the presence of a hydroxyl group on the β-carbon of ephedrine, which methamphetamine lacks. wikipedia.orgresearchgate.net This hydroxyl group reduces the molecule's lipophilicity and ability to cross the blood-brain barrier compared to methamphetamine. wikipedia.org
The removal of this polar hydroxyl group to produce methamphetamine dramatically enhances its CNS stimulant properties and potency as a dopamine releaser. bluelight.org While ephedrine's actions are mediated significantly by norepinephrine release with weaker dopamine effects, methamphetamine is a potent releasing agent for both norepinephrine and dopamine. bluelight.org This shift towards greater dopaminergic activity is a primary reason for methamphetamine's higher abuse potential compared to ephedrine. bluelight.orgusdoj.gov The structural relationship is so close that ephedrine and pseudoephedrine are highly sought-after chemical precursors for the illicit synthesis of methamphetamine through chemical reduction of the hydroxyl group. wikipedia.orgnih.gov
| Compound | Key Structural Feature (vs. Ephedrine) | Primary Pharmacological Difference |
|---|---|---|
| Pseudoephedrine | Diastereomer (different stereochemistry) differencebetween.com | Acts more indirectly; weaker CNS effects. differencebetween.comresearchgate.net |
| Norephedrine | Lacks N-methyl group (primary amine) researchgate.net | Potency at α-ARs is similar to or greater than ephedrine. nih.govsigmaaldrich.com |
| Methcathinone | β-keto group instead of β-hydroxyl group wikipedia.orgwikipedia.org | More potent CNS stimulant; potent dopamine/norepinephrine releaser. nih.govnih.gov |
| Methamphetamine | Lacks β-hydroxyl group wikipedia.org | Significantly more potent CNS stimulant; higher lipophilicity; potent dopamine releaser. bluelight.org |
Molecular Modifications and Resultant Receptor Binding Affinities
Modifying the ephedrine molecule at various positions systematically alters its affinity for adrenergic receptors and transporters.
N-Methylation: The state of N-methyl substitution is a crucial determinant of α-AR binding and functional activity. nih.govsigmaaldrich.com As noted earlier, for alkaloids with the (1R,2S) configuration, the rank order of potency at α-ARs is norephedrine (primary amine) ≥ ephedrine (secondary amine) >> N-methylephedrine (tertiary amine). nih.govsigmaaldrich.com This suggests that increasing the steric bulk on the nitrogen atom from a methyl group to a larger substituent, or having a tertiary amine, can decrease the binding affinity at these receptors.
β-Hydroxyl Group: The presence and orientation of the β-hydroxyl group are critical. Its removal, as seen in the comparison with methamphetamine, drastically alters activity. bluelight.org Its orientation, as discussed with stereoisomers, is key to receptor interaction, with the (1R) configuration generally favoring higher affinity and direct action at adrenergic receptors. nih.govresearchgate.net
Phenyl Ring Substitution: Modifications to the phenyl ring can also impact activity. For example, the synthesis of (-)-4-chloro ephedrine resulted in a compound with a stronger antispasmodic effect than ephedrine itself. dcu.ie The synthesis of 4-(trifluoromethyl)-ephedrine was patented for use as a cardiovascular β-blocking agent. dcu.ie These modifications highlight that substitutions on the aromatic ring can fine-tune the pharmacological profile, potentially shifting the compound's primary activity or receptor selectivity.
In vitro studies screening ephedrine-related compounds against a wide array of human receptors confirmed that their most potent actions are as substrates of the norepinephrine transporter. nih.govmdma.ch They showed only weak affinity for α2-adrenergic and 5-hydroxytryptamine7 receptors and no significant activity at β-adrenergic or α1-adrenergic receptors in direct binding assays, suggesting their primary mechanism is indirect via norepinephrine release. nih.govmdma.ch However, other functional assays do show direct, albeit moderate, antagonist activity at α-ARs and partial agonist activity at β-ARs, indicating a complex pharmacology. drugbank.comnih.gov
Enzymatic and Biotransformation Research on Ephedrine
Microbial Degradation Pathways of Ephedrine (B3423809) Isomers
Microbial degradation plays a significant role in the environmental fate of ephedrine isomers. Research has identified several bacterial species capable of metabolizing ephedrine. For instance, the Gram-positive soil bacterium Arthrobacter sp. strain TS-15 has been isolated and shown to metabolize ephedrine as a sole source of carbon and energy. nih.govasm.org This strain is closely related to Arthrobacter aurescens. nih.govasm.org
The degradation pathway in Arthrobacter sp. TS-15 is initiated by the selective oxidation of the hydroxyl group at the α-carbon atom, leading to the formation of methcathinone (B1676376) as the primary degradation product. nih.govasm.orgresearchgate.net This is distinct from previously known metabolic pathways. nih.govasm.org Studies have also shown that the optical configuration of ephedrine isomers significantly influences their microbial catabolism. asm.org For example, Arthrobacter globiformis shows differential oxidation activities towards the four ephedrine isomers, with the highest specific activity observed for (S,S)-(+)-pseudoephedrine. asm.org
Research using river simulating microcosms demonstrated that significant degradation of ephedrine isomers primarily occurs under biotic conditions. researchgate.net Only two isomers, (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine, showed significant degradation over a fourteen-day period. researchgate.net The less abundant diastereomers appear to be less readily eliminated due to the optical configuration of their methylamino group. nih.gov
While bacterial degradation pathways have been more extensively studied, there is limited scientific literature focusing on the biotransformation of ephedrine by fungi. scirp.org However, fungal endophytes isolated from plants like Ephedra pachyclada have been shown to possess various enzymatic activities, although their direct role in ephedrine degradation requires further investigation. mdpi.com
Characterization of Novel Ephedrine and Pseudoephedrine Dehydrogenases
The microbial degradation of ephedrine isomers involves specific enzymes. Novel ephedrine and pseudoephedrine dehydrogenases have been characterized, particularly from Arthrobacter sp. strain TS-15. nih.govasm.org These enzymes are crucial for the initial oxidative step in the degradation pathway of this bacterium. nih.govasm.org
Two such enzymes, Ephedrine Dehydrogenase (EDH) and Pseudoephedrine Dehydrogenase (PseDH), were identified and characterized from Arthrobacter sp. TS-15. nih.govasm.orgacs.org These enzymes are NAD+-dependent short-chain dehydrogenases/reductases (SDRs). nih.govacs.orgfrontiersin.org They catalyze the oxidation of ephedrine isomers to methcathinone. nih.govresearchgate.netnih.govfrontiersin.org
PseDH exhibits selective conversion of (S,S)-(+)-pseudoephedrine and (S,R)-(+)-ephedrine to (S)- and (R)-methcathinone, respectively. nih.govasm.orgresearchgate.netnih.gov EDH, on the other hand, shows strict selectivity for the oxidation of the diastereomers (R,S)-(-)-ephedrine and (R,R)-(-)-pseudoephedrine. nih.govasm.orgresearchgate.netnih.gov
Kinetic studies of these enzymes have revealed details about their activity and substrate inhibition. For instance, (R,R)-(-)-pseudoephedrine exhibits higher substrate inhibition on EDH compared to (R,S)-(-)-ephedrine. asm.org The stability of PseDH and EDH has also been investigated, with optimal pH ranges determined for their activity. acs.orgresearchgate.net PseDH was found to be more stable than EDH at 25 °C, while EDH showed greater stability at 40 °C. acs.orgresearchgate.net
The crystal structure of the PseDH-NAD+ complex has been determined, revealing a tetrameric structure. acs.orgresearchgate.net Modeling of the active site suggests key amino acid residues involved in substrate recognition and positioning. acs.orgresearchgate.net These dehydrogenases have potential applications in biocatalysis for the production of chiral compounds. nih.govasm.orgacs.orgresearchgate.net
Here is a summary of the substrate selectivity of EDH and PseDH:
| Enzyme | Substrates Oxidized | Products Formed |
| PseDH | (S,S)-(+)-pseudoephedrine | (S)-methcathinone |
| (S,R)-(+)-ephedrine | (R)-methcathinone | |
| EDH | (R,S)-(-)-ephedrine | Methcathinone |
| (R,R)-(-)-pseudoephedrine | Methcathinone |
Biosynthetic Enzymes and Their Roles in Alkaloid Production
The biosynthesis of ephedrine alkaloids in plants of the Ephedra genus is a complex process involving multiple enzymatic steps. While the complete pathway is not yet fully elucidated, research has identified several key enzymatic activities and candidate enzymes. plos.orgresearchgate.netuni-freiburg.de
The biosynthesis is thought to begin with L-phenylalanine. researchgate.netnih.govwikipedia.orgresearchgate.net Phenylalanine ammonia (B1221849) lyase (PAL) is an enzyme involved in the initial conversion of L-phenylalanine to trans-cinnamic acid, and it is one of the few enzymes in the proposed pathway that has been isolated and partially characterized. nih.govresearchgate.net
The carbon skeleton of ephedrine is believed to be formed from pyruvate (B1213749) and a C6-C1 unit derived from benzaldehyde (B42025) or benzoic acid, likely through a carboligation reaction. plos.orgresearchgate.net Thiamine diphosphate (B83284) (ThDP)-dependent enzymes like pyruvate decarboxylases (PDCs) and acetohydroxyacid synthases (AHASs) from microbes are known to catalyze the conversion of benzaldehyde and pyruvate to (R)-phenylacetylcarbinol (R-PAC), an intermediate in the semi-synthetic production of ephedrine alkaloids. plos.orgresearchgate.net Plant extracts from Ephedra sinica have also been shown to catalyze the conversion of benzaldehyde and pyruvate to carboligation products, including 1-phenylpropane-1,2-dione. plos.org
S-adenosylmethionine (SAM)-dependent N-methyltransferase (NMT) activity has been detected in Ephedra sinica extracts. plos.org These enzymes are involved in the final steps of ephedrine and pseudoephedrine biosynthesis, catalyzing the N-methylation of norephedrine (B3415761) and norpseudoephedrine (B1213554) to yield ephedrine and pseudoephedrine, respectively. nih.govresearchgate.net A specific phenylalkylamine N-methyltransferase (PaNMT) from Ephedra sinica has been isolated and characterized, demonstrating the ability to N-methylate various phenylalkylamines involved in (pseudo)ephedrine biosynthesis. nih.gov PaNMT showed the greatest affinity for (±)-cathinone among the tested substrates. nih.gov
Transcriptome profiling of Ephedra sinica has helped identify gene candidates potentially involved in alkaloid biosynthesis, including aromatic aminotransferases. plos.orgnih.gov Two aromatic aminotransferases, EsAroAT1 and EsAroAT2, have been characterized from Ephedra sinica, and their expression has been observed in stem tissue where ephedrine alkaloids are synthesized. nih.gov However, these specific enzymes did not accept putative pathway intermediates like S-phenylacetylcarbinol or 1-phenylpropane-1,2-dione as substrates. nih.gov
Recent research has explored alternative enzymatic routes to ephedrine alkaloids, including the identification of a novel PLP-dependent enzymatic activity in Catha edulis and Ephedra species that may catalyze the carboligation of benzoyl-CoA and L-alanine to form (S)-cathinone. uni-freiburg.ded-nb.info Furthermore, a two-step enzymatic assembly line utilizing acetolactate synthase from Bacillus subtilis for phenylacetylcarbinol production and imine reductases for reductive amination has been developed for the synthesis of diverse Ephedra-type alkaloids. synbiobeta.comnih.gov
The identification and characterization of these biosynthetic enzymes are crucial for understanding the natural production of ephedrine alkaloids and for the potential development of engineered microbial systems for their sustainable production. plos.orgnih.govresearchgate.netgoogle.com
Here is a table summarizing some key enzymes and their roles in ephedrine alkaloid biosynthesis:
| Enzyme | Role in Biosynthesis | Source Organism (Examples) |
| Phenylalanine ammonia lyase (PAL) | Converts L-phenylalanine to trans-cinnamic acid (early step) | Ephedra spp. nih.govresearchgate.net |
| ThDP-dependent carboligases (PDCs, AHASs) | Catalyze carboligation of benzaldehyde/benzoic acid/benzoyl-CoA and pyruvate to form α-hydroxyketones (e.g., phenylacetylcarbinol) | Microbes, Ephedra spp. plos.orgresearchgate.netnih.gov |
| S-adenosylmethionine-dependent N-methyltransferase (NMT/PaNMT) | Catalyzes N-methylation of norephedrine and norpseudoephedrine to ephedrine and pseudoephedrine | Ephedra sinica plos.orgnih.govresearchgate.net |
| PLP-dependent α-oxoamine synthase (OAS) | Putatively catalyzes carboligation of benzoyl-CoA and L-alanine to form (S)-cathinone | Catha edulis, Ephedra spp. uni-freiburg.ded-nb.info |
| Imine reductases (IREDs) | Catalyze reductive amination of phenylacetylcarbinol analogs | Streptomyces albidoflavus nih.gov |
Future Directions and Emerging Research Areas in Ephedrine Sulfate Studies
Development of Novel Stereoselective Synthesis Methods for Ephedrine (B3423809) Alkaloids
The stereospecific synthesis of ephedrine alkaloids, including the various isomers, remains a significant area of research. Traditional organic synthesis methods often face challenges in achieving high stereoselectivity, leading to mixtures of enantiomers and diastereomers. ajol.info Future directions are focused on developing novel approaches that can yield specific ephedrine isomers with high enantiomeric and diastereomeric excess.
One promising avenue is the exploration of enzymatic processes and bioconversion. Research has demonstrated the potential of microorganisms, such as Morganella morganii, to asymmetrically reduce precursor compounds like 1-phenyl-1-oxo-2-methylaminopropane (MAK) to produce optically pure ephedrine isomers, such as (1S, 2S)-ephedrine, with high enantiomeric excess and good molar yields. ajol.infoajol.info This highlights the potential of biocatalysis for stereoselective synthesis.
Another area involves the development of novel chemical routes utilizing asymmetric catalysis and dynamic kinetic resolution to synthesize ephedrine and related phenylpropanolamine isomers with high purity. researchgate.net While existing synthetic approaches can be multi-step and involve expensive reagents, ongoing research aims to address these limitations by developing more efficient and cost-effective stereoselective methods. researchgate.net The use of chiral catalysts and controlled reaction conditions are central to these efforts.
Furthermore, researchers are investigating the stereoselective synthesis of analogues of ephedrine, such as thienyl and furyl derivatives, starting from optically active precursors. capes.gov.br These studies contribute to the broader understanding of stereochemical control in the synthesis of ephedrine-like structures.
Future research will likely focus on:
Identifying and engineering novel enzymes with enhanced activity and stereoselectivity for key steps in ephedrine synthesis.
Developing chemo-enzymatic approaches that combine the benefits of both chemical and enzymatic transformations.
Designing and synthesizing new chiral catalysts for asymmetric synthesis with improved efficiency and selectivity.
Exploring continuous flow synthesis methods for stereoselective production to improve scalability and control.
Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis
Accurate and sensitive analysis of ephedrine alkaloids, particularly at trace levels in complex matrices, is crucial for various applications, including quality control, forensic analysis, and environmental monitoring. Future research is directed towards developing and refining advanced spectroscopic and chromatographic techniques to achieve lower detection limits, improved selectivity, and faster analysis times.
High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV-Visible spectroscopy and mass spectrometry (MS), remains a cornerstone of ephedrine analysis. mdpi.comnih.govmdpi.com However, challenges exist in the reversed-phase separation of basic compounds like ephedrine alkaloids, which can result in broad and tailing peaks. mdpi.com Future efforts aim to develop new stationary phases and mobile phase systems to improve peak shape and resolution.
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS or GC-MS/MS), is also used, but it may require complex cleanup procedures and derivatization, which can be time-consuming. mdpi.commdpi.com Research is ongoing to simplify sample preparation and explore alternative GC methods.
Emerging spectroscopic techniques are also being investigated for their potential in ephedrine analysis. Quantitative nuclear magnetic resonance (qNMR) spectroscopy offers advantages such as rapid method implementation and simultaneous quantification of multiple metabolites without the need for standard compounds or extensive sample pretreatment. mdpi.comnih.gov While challenges like instrument cost and sensitivity compared to traditional methods exist, qNMR is becoming a powerful tool for quality control. nih.gov
Mass spectrometry-based techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and direct analysis in real time-time of flight-mass spectrometry (DART-TOF-MS), are being developed for the rapid, sensitive, and selective determination of ephedrine psychoactive substances in various matrices, including water bodies. researchgate.netresearchgate.net These methods offer high sensitivity and can be applied to trace analysis. researchgate.net Cold ion UV spectroscopy is also being explored for the selective identification of ephedrine isomers, demonstrating high selectivity based on vibrational resolution achieved by cooling ions. acs.org
Future research in this area will likely focus on:
Developing hyphenated techniques combining advanced separation methods with highly sensitive and selective detection, such as LC- and GC- coupled with high-resolution mass spectrometry.
Exploring novel stationary phases and column technologies for improved chromatographic separation of ephedrine alkaloids and their isomers.
Further developing and validating qNMR methods for routine analysis and quality control.
Applying ambient ionization mass spectrometry techniques, like DART-TOF-MS, for rapid, high-throughput screening and analysis of ephedrine alkaloids in various samples. researchgate.net
Improving the sensitivity and practicality of spectroscopic methods like cold ion UV spectroscopy for routine trace analysis. acs.org
Elucidation of Remaining Uncharacterized Biosynthetic Steps
While significant progress has been made in understanding the biosynthesis of ephedrine alkaloids in Ephedra species, some steps and the enzymes involved are not yet fully characterized. uni-freiburg.de Elucidating these remaining uncharacterized biosynthetic steps is a key future direction, which could pave the way for engineered biological production of these compounds. researchgate.netnih.gov
The biosynthesis of ephedrine and pseudoephedrine in Ephedra plants is thought to involve multiple enzymatic steps, including stereoselective reduction and N-methylation of precursors like norephedrine (B3415761) and norpseudoephedrine (B1213554). nih.gov Research has identified and characterized key enzymes, such as phenylalkylamine N-methyltransferase (PaNMT) from Ephedra sinica, which catalyzes the N-methylation step. nih.govresearchgate.net
However, the complete enzymatic cascade and the precise mechanisms of some transformations are still under investigation. uni-freiburg.de For instance, the involvement of methylcathinone and dimethylcathinone in the biosynthesis pathway requires further investigation. uni-freiburg.de Additionally, the role of specific enzymes in catalyzing stereoselective reactions needs to be fully understood.
Future research will focus on:
Identifying novel enzymes involved in the early and intermediate steps of ephedrine biosynthesis using techniques like transcriptomics and proteomics. nih.gov
Characterizing the biochemical activity and substrate specificity of newly identified enzymes.
Reconstituting the complete biosynthetic pathway in heterologous hosts, such as microorganisms, to confirm the function of identified enzymes and enable engineered production. researchgate.netnih.gov
Investigating the regulatory mechanisms controlling the expression and activity of biosynthetic enzymes in Ephedra plants.
Exploring the potential for enzymatic degradation pathways of ephedrine isomers in microorganisms, which could have implications for bioremediation and understanding natural metabolic routes. researchgate.net
In-depth Molecular Modeling and Computational Studies for Structure-Activity Relationships
Molecular modeling and computational studies play an increasingly important role in understanding the structure-activity relationships (SAR) of ephedrine alkaloids and predicting their interactions with biological targets. researchgate.netiupac.org Future directions in this area involve more in-depth computational analyses to gain detailed insights into the conformational preferences, binding modes, and reactive properties of ephedrine sulfate (B86663) and related compounds. researchgate.netresearchgate.netajchem-b.com
Computational studies using methods such as molecular mechanics, semi-empirical, and ab initio quantum mechanical calculations can provide insights into the preferred conformations of ephedrine isomers and the influence of intramolecular interactions, such as hydrogen bonding. researchgate.net These studies can help explain the observed stereoselectivity in biological interactions. researchgate.net
Density functional theory (DFT) calculations are being used to study the structural and reactive properties of the ephedrine molecule, including its stability and sensitivity to electrophilic attacks and autoxidation. researchgate.netajchem-b.com Molecular dynamics simulations can further investigate the interactions of ephedrine with other molecules or within different environments. ajchem-b.com
Future research will leverage advanced computational techniques to:
Perform more sophisticated molecular dynamics simulations to study the binding of ephedrine sulfate to its target receptors (e.g., α- and β-adrenergic receptors) at the atomic level. researchgate.netpatsnap.com
Utilize quantum mechanics/molecular mechanics (QM/MM) approaches to study enzymatic reactions involved in ephedrine biosynthesis and metabolism.
Develop predictive models for the SAR of ephedrine analogues based on their calculated molecular properties and interactions. iupac.org
Investigate the influence of solvation and membrane environments on the conformation and binding of this compound.
Apply computational methods to design novel ephedrine derivatives with desired pharmacological profiles and reduced side effects.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Ephedrine Sulfate, and how can purity be validated?
- Methodological Answer : this compound is synthesized via alkaloid extraction from Ephedra species or chemical synthesis. Post-synthesis, purity validation requires chromatographic methods (e.g., HPLC) and spectroscopic analysis (e.g., NMR). For novel compounds, elemental analysis and mass spectrometry are critical to confirm molecular identity . Reproducibility mandates detailed experimental documentation, including solvent ratios, reaction temperatures, and purification steps, as per guidelines for reporting synthetic protocols .
Q. How does the molecular structure of this compound influence its pharmacokinetics and receptor interactions?
- Methodological Answer : The sulfate salt enhances water solubility compared to freebase ephedrine, affecting bioavailability. Structural similarity to methamphetamine allows cross-reactivity with adrenergic receptors, primarily α- and β-receptors. In vitro binding assays (e.g., radioligand displacement studies) quantify receptor affinity, while in vivo pharmacokinetic studies (plasma half-life, tissue distribution) require LC-MS/MS for metabolite detection .
Q. What standardized experimental models are used to assess this compound’s vasoconstrictive effects?
- Methodological Answer : Preclinical models include isolated rat aorta rings to measure dose-dependent vasoconstriction. Human studies employ laser Doppler flowmetry to assess topical application on mucosal surfaces. Rebound congestion risk necessitates longitudinal designs with repeated measurements . Data should include baseline hemodynamic parameters and statistical adjustments for confounding variables (e.g., MAO inhibitor coadministration) .
Advanced Research Questions
Q. What advanced methodologies enable enantiomeric separation of this compound, and how do enantiomers differ pharmacologically?
- Methodological Answer : Molecularly imprinted polymers (MIPs) designed via computational screening (e.g., molecular docking with hydroxyethyl methacrylate monomers) achieve enantioselective separation (α = 1.42–2.09). Chiral HPLC using amylose-based columns further resolves enantiomers. In vivo studies reveal (1R,2S)-(-)-ephedrine exhibits greater α-adrenergic activity, while (1S,2R)-(+)-pseudoephedrine has weaker CNS effects .
Q. How should clinical trials evaluate the trade-offs between this compound’s weight-loss efficacy and cardiovascular risks?
- Methodological Answer : Trials must use double-blind, placebo-controlled designs with stratified randomization by baseline BMI and cardiovascular risk. Primary endpoints include weight change (kg/month) and adverse events (e.g., hypertension, tachycardia). Meta-analyses synthesize odds ratios for adverse effects (psychiatric symptoms: OR 2.2–3.6) while adjusting for publication bias via funnel plots . Safety protocols require ECG monitoring and exclusion of patients on tricyclic antidepressants .
Q. What systematic approaches reconcile contradictory data on this compound’s hemodynamic effects?
- Methodological Answer : Contradictions arise from variations in dosage (0.5–1.0% topical vs. oral) and study populations (healthy vs. hypertensive). Sensitivity analysis in meta-regression models isolates confounding factors (e.g., rebound congestion at >2 sprays/4 hours). In silico pharmacokinetic-pharmacodynamic (PK-PD) modeling quantifies arteriolar vs. venous effects, informed by ex vivo vessel ring assays .
Data Management and Reproducibility
Q. What best practices ensure reproducibility in this compound formulation studies?
- Methodological Answer : Isotonicity calculations (e.g., 0.6 g this compound in 30 mL requires 0.23 g NaCl ) must be cross-validated using freezing-point depression assays. Raw data (e.g., HPLC chromatograms) should be archived in supplementary materials with metadata on instrument calibration . Collaborative platforms like electronic lab notebooks enhance transparency .
Q. How can researchers address gaps in long-term toxicity data for this compound?
- Methodological Answer : Retrospective cohort studies leveraging electronic health records (EHRs) analyze cumulative exposure and late-onset outcomes (e.g., stroke risk). In vitro genotoxicity assays (Ames test, micronucleus assay) supplement in vivo carcinogenicity models. Data gaps are highlighted in systematic reviews using GRADE criteria .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
